molecular formula C20H13FN2O B11529119 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 84186-24-3

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11529119
CAS No.: 84186-24-3
M. Wt: 316.3 g/mol
InChI Key: RUATVEOWTATRNS-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzochromenes. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of 2-naphthol, malononitrile, and 2-fluorobenzaldehyde in the presence of a catalyst. For instance, nano-sawdust–BF3 has been used as an effective catalyst for this reaction, providing excellent yields under mild conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-silica sulfuric acid or other solid acid catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4H-benzo[h]chromene-3-carbonitrile
  • 2-Amino-4H-benzo[g]chromene-3-carbonitrile
  • 2-Amino-4H-benzo[f]chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

84186-24-3

Molecular Formula

C20H13FN2O

Molecular Weight

316.3 g/mol

IUPAC Name

3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13FN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2

InChI Key

RUATVEOWTATRNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4F

Origin of Product

United States

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